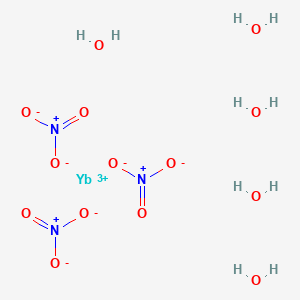

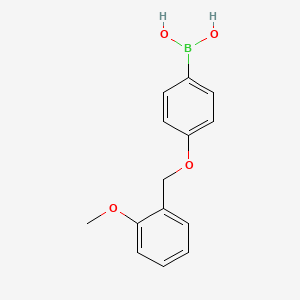

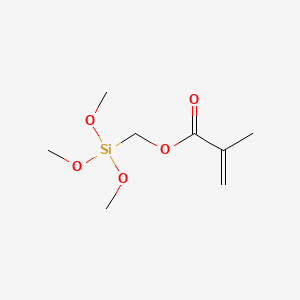

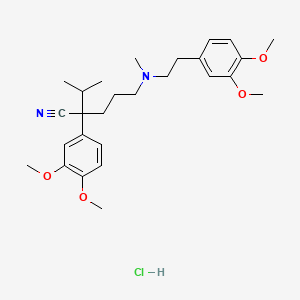

![molecular formula C6H4N2OS2 B1591307 2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one CAS No. 31895-77-9](/img/structure/B1591307.png)

2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Overview

Description

“2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one” is a chemical compound that belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities .

Synthesis Analysis

The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .

Molecular Structure Analysis

The molecular structure of “2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one” can be represented by the formula C4H5N3OS . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

A clean, green, efficient, and facile protocol was developed for the synthesis of a series of 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones in water with good yield by the reaction of 2-amino-nicotinonitriles with carbonyls catalyzed by DBU under microwave irradiation .

Scientific Research Applications

Antitumor Activity

2-Thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one and its derivatives have been investigated for antitumor activity. Studies show that some synthesized compounds display potent anticancer activity, comparable to doxorubicin, against various human cancer cell lines including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. Notable compounds include derivatives that were nearly as active as doxorubicin, while others exhibited marked growth inhibition (Hafez & El-Gazzar, 2017).

Synthesis of Heterocyclic Derivatives

There have been significant efforts in synthesizing various heterocyclic derivatives of 2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one. This includes creating thieno[3,2-d]pyrimidin-4-ones and their N- and S-alkyl derivatives. These derivatives have potential in various scientific research applications, including medicinal chemistry (Shestakov et al., 2014).

Antimalarial Potential

Explorations into the potential antimalarial applications of derivatives of 2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one have been conducted. In particular, studies focusing on dihydrothieno[3,2-d][1,3,2]diazaborinin-4(1H)-one structures have highlighted their suitability for biological tests in antimalarial research (Mustière, Vanelle, & Primas, 2021).

Quantum Chemical Calculations

Quantum chemical studies have been carried out on derivatives of 2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one. These studies aim to understand the molecular properties and potential applications of these compounds in scientific research. Quantum chemical features such as HOMO, LUMO, energy gap, and other values have been calculated and analyzed, providing insights into the properties of these compounds (Kökbudak et al., 2020).

Antimicrobial and Antioxidant Activities

Various derivatives of 2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one have been synthesized and evaluated for their antimicrobial and antioxidant activities. Some compounds have shown promising results, indicating potential applications in developing new antimicrobial and antioxidant agents (Litvinchuk et al., 2021).

properties

IUPAC Name |

2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2OS2/c9-5-4-3(1-2-11-4)7-6(10)8-5/h1-2H,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZDUJHZOLZGLMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1NC(=S)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588048 | |

| Record name | 2-Sulfanylidene-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one | |

CAS RN |

31895-77-9 | |

| Record name | 2-Sulfanylidene-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

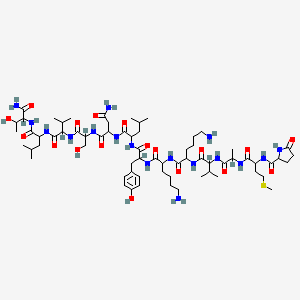

![Distannoxane, 1,1,3,3-tetrabutyl-1,3-bis[(1-oxododecyl)oxy]-](/img/structure/B1591237.png)